Pmx-205

Pharmacokinetics CNS Drug Delivery Neuroinflammation

Select PMX-205 for your C5aR1 research to ensure reliable CNS target engagement. It delivers 23% oral bioavailability and over 2.5-fold higher systemic exposure than PMX-53, enabling non-invasive chronic dosing models. For studies requiring consistent high-level CNS exposure, subcutaneous injection achieves >90% bioavailability. This brain-penetrant, orally active cyclic hexapeptide is the definitive tool for preclinical neurodegeneration, neuroinflammation, and translational biomarker studies.

Molecular Formula C45H62N10O6
Molecular Weight 839.0 g/mol
CAS No. 514814-49-4
Cat. No. B549196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePmx-205
CAS514814-49-4
Synonyms(HC)-(OP(D-Cha)WR)
HC-(OPChaWR)
hydrocinnamate-cyclo(ornithine-proline-cyclohexylalanine-tryptophyan-arginine)
hydrocinnamate-cyclo(ornithyl-prolyl-cyclohexylalanyl-tryptophyl-arginyl)
PMX 205
PMX-205
PMX205
Molecular FormulaC45H62N10O6
Molecular Weight839.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
InChIInChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1
InChIKeyVATFHFJULBPYLM-ILOBPARPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
Storage-20°C

PMX-205 (CAS 514814-49-4): C5a Receptor Antagonist Procurement & Scientific Selection Guide


PMX-205 is a synthetic, homodetic cyclic hexapeptide that functions as a potent, non-competitive antagonist of the complement C5a receptor 1 (C5aR1/CD88) [1]. It is an orally active and brain-penetrant research compound used in preclinical models of inflammatory and neurodegenerative diseases .

Why PMX-205 Cannot Be Substituted with PMX-53 or Other In-Class C5aR1 Antagonists


Despite sharing the same molecular target, PMX-205 and the closely related cyclic peptide PMX-53 exhibit substantial differences in systemic exposure and central nervous system (CNS) penetration. These differences preclude simple interchangeability in research protocols. For example, the oral bioavailability of PMX-205 is over 2.5-fold higher than that of PMX-53 [1]. Furthermore, PMX-205 demonstrates markedly greater efficiency in crossing the blood-brain barrier and distributing into the brain and spinal cord [1]. Subcutaneous administration of PMX-205 achieves near-complete bioavailability (>90%), a critical consideration for chronic in vivo studies where consistent drug exposure is essential [1]. Therefore, selecting PMX-205 over other C5aR1 antagonists is a critical decision point for achieving reliable and interpretable results, especially in CNS-targeted or long-term oral dosing paradigms.

Quantitative Evidence: Head-to-Head Comparisons of PMX-205 vs. Analogs


PMX-205 Demonstrates Superior Oral Bioavailability and CNS Penetration vs. PMX-53

In a direct preclinical head-to-head comparison, PMX-205 demonstrated significantly higher oral bioavailability than its structural analog PMX-53 in mice [1]. Moreover, PMX-205 achieved substantially higher maximum concentrations (Cmax) in both the brain and spinal cord, confirming superior penetration of the intact central nervous system [1].

Pharmacokinetics CNS Drug Delivery Neuroinflammation

PMX-205 Achieves Over 90% Bioavailability with Subcutaneous Dosing

Subcutaneous administration of PMX-205 in mice results in exceptionally high bioavailability, exceeding 90%, and provides prolonged exposure in both plasma and the central nervous system [1]. This contrasts with other routes of administration and offers a practical advantage for chronic dosing paradigms where maintaining steady drug levels is crucial.

In Vivo Pharmacology Drug Administration Pharmacokinetics

PMX-205 Achieves Superior CNS Exposure Compared to PMX-53

Direct comparison of PMX-205 and PMX-53 reveals that PMX-205 is markedly more efficient at entering the intact CNS, achieving significantly higher maximum concentrations (Cmax) in both brain and spinal cord tissue [1].

Pharmacokinetics Blood-Brain Barrier Neurodegeneration

Formulated PMX-205 Nanoparticles Show Markedly Enhanced In Vivo Efficacy in Colitis

While unformulated PMX-205 shows some oral efficacy, its rapid metabolism can limit therapeutic effect. A study comparing pH-sensitive PMX-205 nanoparticles to unformulated drug in a mouse colitis model demonstrated that the formulated version was significantly more effective [1]. Notably, the nanoparticles mitigated weight loss and colon damage to a degree comparable to genetic C5aR1 knockout mice [1].

Inflammatory Bowel Disease Colitis Nanoparticle Formulation

PMX-205 Ameliorates Pathology and Cognitive Deficits in Alzheimer's Disease Models

In two transgenic mouse models of Alzheimer's disease (Tg2576 and 3xTg), oral administration of PMX-205 for 2-3 months led to a robust and statistically significant reduction in key pathological markers compared to untreated controls [1]. These reductions were correlated with improved performance in a behavioral task, indicating functional cognitive rescue [1].

Alzheimer's Disease Neuroinflammation Amyloid Beta

PMX-205 Extends Survival and Slows Disease Progression in an ALS Model

In the hSOD1G93A rat model of amyotrophic lateral sclerosis (ALS), daily oral treatment with PMX-205 resulted in a significant extension of survival time and a reduction in end-stage motor deficits compared to vehicle-treated animals . This finding supports its advancement to human clinical trials [1].

Amyotrophic Lateral Sclerosis Motor Neuron Disease Neuroprotection

Recommended Research and Industrial Applications for PMX-205


Chronic Oral Dosing in CNS Disease Models (Alzheimer's, ALS, Neuroinflammation)

Due to its superior oral bioavailability (23%) and high brain penetration compared to PMX-53 [1], PMX-205 is the preferred C5aR1 antagonist for long-term, non-invasive oral dosing studies in rodent models of chronic neurodegenerative and neuroinflammatory diseases. This approach minimizes animal stress and allows for extended treatment paradigms that better mimic human disease progression.

Subcutaneous Administration for High and Sustained CNS Exposure

For studies requiring high and consistent systemic and CNS drug levels, subcutaneous injection of PMX-205 is the optimal route. With >90% bioavailability and prolonged plasma and CNS exposure [1], this method is ideal for proof-of-concept studies, particularly in neurological disease models where consistent target engagement is critical.

Inflammatory Bowel Disease Research with Advanced Formulations

While unformulated PMX-205 has limited efficacy in colitis due to rapid metabolism, procurement or development of a colon-targeted formulation (e.g., pH-sensitive nanoparticles) dramatically improves outcomes. Studies show that PMX-205 nanoparticles can mitigate disease pathology to a degree comparable to genetic C5aR1 knockout [2]. This scenario is key for IBD researchers seeking robust therapeutic efficacy.

C5aR1 Pathway Engagement in Human Ex Vivo Studies and Clinical Trial Support

PMX-205 is under active clinical investigation for ALS [3]. Its ability to inhibit C5a-mediated inflammation in human ex vivo samples has been demonstrated, confirming target engagement [3]. Therefore, PMX-205 is a relevant tool for translational research, biomarker studies, and for benchmarking novel C5aR1 antagonists in human cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pmx-205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.